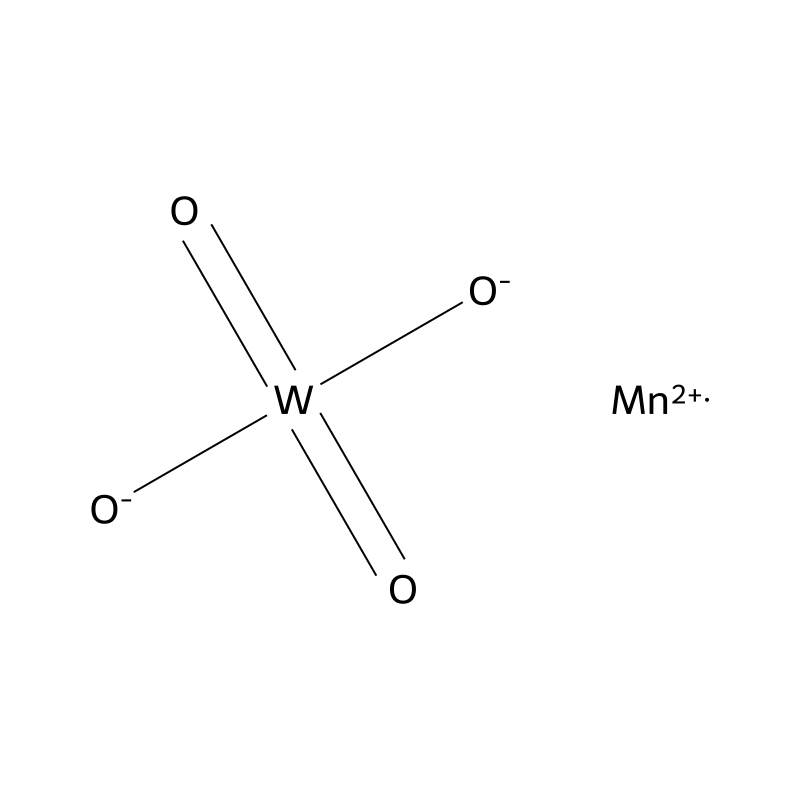Manganese tungsten oxide (MnWO4)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Energy Storage
One of the most actively explored areas for MnWO4 is in energy storage applications. Its ability to reversibly store and release lithium ions makes it a potential candidate for lithium-ion batteries, a crucial technology for electric vehicles and portable electronics. Research suggests MnWO4 exhibits good cycling stability and decent theoretical capacity, making it a subject of ongoing research for improving battery performance [].
Photocatalysis
MnWO4 shows promise in photocatalysis, a process where light triggers chemical reactions. Studies suggest it can be used for degrading organic pollutants and generating hydrogen fuel through water splitting, both of which are crucial for environmental remediation and sustainable energy production [, ].
Sensors
MnWO4's unique electrical properties make it a potential candidate for developing various types of sensors. Research suggests it can be used for gas sensing due to its ability to change electrical resistance upon exposure to specific gases []. Additionally, its photoluminescence properties are being explored for developing biosensors for detecting biomolecules [].
Other Potential Applications
Beyond the areas mentioned above, MnWO4 is being investigated for various other scientific applications, including:
- Electrochromic devices: These devices change color in response to an electrical signal, and MnWO4 is being explored for developing such devices due to its ability to change its optical properties with applied voltage [].
- Biomedical applications: Initial studies suggest MnWO4 may possess antibacterial activity and could be explored for potential medical applications [].
Manganese tungsten oxide, with the chemical formula MnWO4, is an inorganic compound that combines manganese and tungsten in a unique oxide structure. This compound is characterized by its distinct crystalline structure, which can vary based on the synthesis method used. Manganese tungsten oxide typically appears as a solid with a molecular weight of approximately 308.82 g/mol . Its properties make it of interest in various fields, including materials science and catalysis.
Manganese tungsten oxide can be synthesized using various methods, each affecting its structural and functional properties:
- Solid-State Reaction: This method involves mixing manganese oxide and tungsten trioxide at high temperatures (around 800-1000 °C) to promote solid-state diffusion.
- Hydrothermal Synthesis: In this technique, precursors are dissolved in water and subjected to high pressure and temperature in a sealed environment, leading to the formation of crystalline manganese tungsten oxide.
- Sol-Gel Method: This approach uses metal alkoxides or salts in a solution that undergoes hydrolysis and polymerization to form a gel, which is then calcined to produce manganese tungsten oxide.
- Plasma Electrolytic Oxidation: Recent studies have explored using plasma electrolytic processes to create composites involving manganese tungsten oxide, showcasing its versatility in synthesis .
Studies on the interactions of manganese tungsten oxide with other substances are crucial for understanding its behavior in different environments. Research has shown that this compound can interact with various metal ions and organic molecules, influencing its catalytic efficiency and stability. These interactions are essential for optimizing its performance in industrial applications.
Manganese tungsten oxide shares similarities with several other compounds that contain transition metals and oxides. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Manganese Oxide | MnO | Commonly used in batteries; simpler structure |
| Tungsten Trioxide | WO3 | Widely used as a catalyst; different oxidation state |
| Manganese Tungstate | MnWO4 | Similar structure but different properties |
| Cobalt Tungstate | CoWO4 | Exhibits ferromagnetic properties |
Manganese tungsten oxide is unique due to its specific combination of manganese and tungsten, leading to distinct electronic and structural properties that set it apart from these similar compounds. Its versatility in synthesis methods further enhances its applicability across various fields.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








